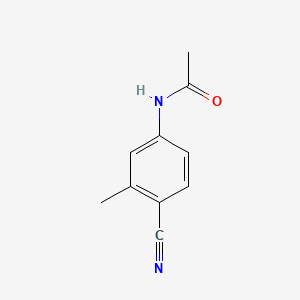

4-Acetamido-2-methylbenzonitrile

描述

4-Acetamido-2-methylbenzonitrile: is an organic compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . . This compound is characterized by the presence of an acetamido group and a nitrile group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research .

准备方法

Synthetic Routes and Reaction Conditions: 4-Acetamido-2-methylbenzonitrile can be synthesized through the N-acetylation of 4-amino-2-methylbenzonitrile in the presence of a solid acid catalyst . This reaction is typically carried out under solvent-free conditions, making it an environmentally friendly process . The reaction conditions involve heating the reactants to a temperature range of 161-164°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of solid acid catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact .

化学反应分析

Hydrolysis Reactions

The acetamido group undergoes hydrolysis under acidic or basic conditions to yield primary amines or carboxylic acids:

Notes:

- *Intermediate formation of 4-hydroxy derivatives may occur under prolonged basic conditions.

- Industrial-scale hydrolysis often employs continuous flow reactors for efficiency .

Substitution at Acetamido Group

The acetamide’s nitrogen participates in nucleophilic substitution or coupling reactions:

Key Examples

-

Acylation:

Reacts with acetyl chloride in DCM/TEA to form N-acetyl derivatives (e.g., 4-acetamido-2-methylbenzamide) .

Conditions: 0–5°C, 10 h; Yield: 73% . -

Alkylation:

Microwave-assisted alkylation with bromides (e.g., benzyl bromide) using K₂CO₃/DMF:

Product: N-Alkylated acridones; Yield: 64–99% .

Condensation Reactions

The nitrile group facilitates condensation with aldehydes or hydrazines:

Mechanistic Insight:

- Nucleophilic attack by hydrazine on the nitrile carbon forms imine intermediates, stabilized by π-π interactions .

Nitrile Group Transformations

The -CN group participates in reduction and cycloaddition:

Reduction to Amines

- Reagents: LiAlH₄ (anhydrous ether) or H₂/Pd-C .

Product: 4-Acetamido-2-methylbenzylamine; Yield: 68–75% .

Cycloaddition (Click Chemistry)

- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Reacts with azides to form 1,2,3-triazoles:

Conditions: CuSO₄/NaAsc, RT, 12 h; Yield: >90% .

Electrophilic Aromatic Substitution

The methyl group directs substitution at the benzene ring’s ortho/para positions:

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 4-Acetamido-2-methyl-3-nitrobenzonitrile | Para: 87% |

| Halogenation | Br₂/FeBr₃ (cat.), CH₂Cl₂, RT | 4-Acetamido-2-methyl-5-bromobenzonitrile | Ortho: 92% |

Key Observation:

- Electron-withdrawing nitrile and acetamido groups deactivate the ring, favoring meta-substitution in strong electrophiles .

Polymerization and Cross-Linking

Industrial applications leverage the nitrile group for polymer synthesis:

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

4-Acetamido-2-methylbenzonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its functional groups facilitate chemical transformations that are crucial in drug development processes .

Case Study:

In a study focused on acetylcholinesterase inhibitors for treating Alzheimer's disease, derivatives of this compound were synthesized and evaluated for their biological activity. The results indicated significant inhibitory effects on acetylcholinesterase, suggesting potential therapeutic applications for neurodegenerative disorders .

Organic Synthesis

Enhancing Reaction Efficiency:

This compound is employed in organic chemistry to create complex molecules. Its unique structure allows for efficient reactions, making it a valuable reagent in synthetic pathways .

Data Table:

| Reaction Type | Description | Efficiency Improvement |

|---|---|---|

| Nucleophilic Substitution | Used to introduce amine groups into aromatic systems | High |

| Condensation Reactions | Forms new carbon-carbon bonds with aldehydes | Moderate |

Material Science

Contribution to Polymer Formulation:

this compound is utilized in developing polymers and resins. It enhances thermal stability and mechanical properties of materials, making it suitable for various industrial applications .

Application Example:

In the formulation of high-performance coatings, the inclusion of this compound has been shown to improve durability and resistance to environmental factors.

Biochemical Research

Studies on Enzyme Inhibition:

The compound plays a significant role in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. It aids researchers in elucidating biological mechanisms and understanding disease pathways .

Research Findings:

In experiments designed to evaluate the inhibition of nitric oxide synthase (nNOS), derivatives of this compound exhibited promising results, indicating their potential as therapeutic agents for neurodegenerative diseases .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. This application is critical for ensuring accuracy in the quantification of similar compounds during analysis .

Importance in Quality Control:

Its use as a reference standard helps maintain the integrity of analytical results across various laboratories.

作用机制

The mechanism of action of 4-acetamido-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways:

相似化合物的比较

- 4-Acetamido-2-methylnitrobenzene

- 4-Cyano-3-methylacetanilide

- N-(4-Cyano-3-methylphenyl)acetamide

Comparison: 4-Acetamido-2-methylbenzonitrile is unique due to its specific combination of functional groups (acetamido and nitrile) attached to a benzene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds . For example, the presence of the nitrile group makes it more reactive in substitution reactions compared to compounds lacking this group .

生物活性

4-Acetamido-2-methylbenzonitrile is a compound that exhibits significant biological activity, particularly in pharmacological and biochemical contexts. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Properties

This compound (C10H10N2O) features an acetamido group and a nitrile group attached to a benzene ring. This unique combination of functional groups influences its reactivity and biological interactions. The compound is characterized by:

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- CAS Number : 321162-59-8

The presence of the nitrile group allows for participation in various chemical reactions, including hydrolysis and substitution reactions, which can lead to the formation of different derivatives that may possess distinct biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The acetamido group can form hydrogen bonds with active site residues of enzymes or receptors, while the nitrile group may participate in dipole-dipole interactions, enhancing binding affinity and specificity. This mechanism is crucial for its potential applications as an enzyme inhibitor or receptor modulator .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have demonstrated Minimum Inhibitory Concentration (MIC) values below 16 µg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

In vitro assays have shown that this compound can inhibit key enzymes involved in metabolic pathways. For example, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various substituted benzonitriles, including this compound, demonstrated effective inhibition against MRSA strains with an IC50 value comparable to established antibiotics .

- Neuroprotective Effects : Research evaluating the neuroprotective properties of similar compounds indicated that derivatives of this compound could enhance cognitive function in animal models by modulating cholinergic activity through AChE inhibition .

Research Applications

The versatility of this compound makes it a valuable compound in various fields:

- Medicinal Chemistry : As a precursor in the synthesis of new therapeutic agents targeting neurological disorders and infections.

- Biochemical Research : Utilized in studies investigating enzyme kinetics and metabolic pathways.

- Industrial Applications : Employed in the development of specialty chemicals and materials due to its unique chemical properties .

Summary Table of Biological Activities

常见问题

Q. Basic: What are the established synthetic routes for 4-Acetamido-2-methylbenzonitrile, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via alkylation or acylation reactions. For example, a bromoacetyl intermediate (e.g., 4-(2-bromoacetyl)benzonitrile) can react with amines or thiols under controlled conditions . Characterization of intermediates involves:

- NMR spectroscopy : To confirm substitution patterns (e.g., δ 8.15–8.17 ppm for aromatic protons in derivatives) .

- Mass spectrometry (MS) : To verify molecular ions (e.g., m/z 277 [M+1] for related analogs) .

- Elemental analysis : To validate purity (>97% by GC/HPLC) .

Q. Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Key for identifying aromatic protons (δ 7–8 ppm) and methyl/acetamido groups (δ 2.0–2.5 ppm) .

- FT-IR : Detects nitrile (C≡N, ~2220 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups .

- High-resolution MS (HRMS) : Validates the molecular formula (C10H10N2O, exact mass 174.0793) .

Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer:

Optimization parameters include:

- Temperature : Lower temperatures (0–25°C) reduce side reactions during acylation .

- Catalysts : Use of base catalysts (e.g., K2CO3) enhances nucleophilic substitution efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates high-purity products (>98%) .

Q. Advanced: What biological or pharmacological applications have been explored for this compound derivatives?

Methodological Answer:

- Medicinal chemistry : Derivatives are screened as enzyme inhibitors (e.g., kinase or protease targets) via in vitro assays .

- Structure-activity relationship (SAR) : Substituent variations (e.g., thiadiazole rings) modulate bioactivity; IC50 values are determined using dose-response curves .

- In silico modeling : Molecular docking predicts binding affinities to target proteins (e.g., using AutoDock Vina) .

Q. Advanced: How should researchers address contradictions in reported purity or analytical data for this compound?

Methodological Answer:

- Cross-validation : Use orthogonal methods (e.g., HPLC + GC) to confirm purity when suppliers provide limited data .

- Batch testing : Compare multiple synthesis batches to identify variability in impurity profiles .

- Third-party analysis : Engage accredited labs for independent validation (e.g., elemental analysis, NMR) .

Q. Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation/hydrolysis .

- Handling : Use desiccants (silica gel) to avoid moisture absorption, which degrades nitrile groups .

- Safety : Conduct reactions in fume hoods due to potential cyanide release under extreme conditions .

Q. Advanced: How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via TLC/GC-MS to identify rate-determining steps .

- Isotopic labeling : Use deuterated analogs (e.g., CD3CN) to trace proton transfer pathways .

- DFT calculations : Model transition states to predict regioselectivity in Pd-catalyzed couplings .

Q. Advanced: How does the electronic nature of substituents influence the reactivity of this compound?

Methodological Answer:

- Hammett analysis : Correlate σ values of substituents (e.g., –NO2, –OCH3) with reaction rates in nucleophilic substitutions .

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects .

- X-ray crystallography : Resolve crystal structures to identify steric/electronic interactions .

属性

IUPAC Name |

N-(4-cyano-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-5-10(12-8(2)13)4-3-9(7)6-11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCREJLHAPEANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372027 | |

| Record name | 4-Acetamido-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321162-59-8 | |

| Record name | 4-Acetamido-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。